N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide)
説明
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide), also known as ODM-201, is a non-steroidal antiandrogen drug that has been developed for the treatment of prostate cancer. It was discovered and synthesized by Orion Corporation and is currently in clinical trials.
作用機序
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which are dependent on androgens for their survival. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to have a high affinity for the androgen receptor and is more selective than other antiandrogen drugs, which reduces the risk of side effects.
Biochemical and Physiological Effects:
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with castration-resistant prostate cancer. The drug has also been shown to delay disease progression and improve overall survival in clinical trials. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has a favorable safety profile and has been well-tolerated in patients, with few reported side effects.
実験室実験の利点と制限
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor, which allows for precise targeting of prostate cancer cells. The drug has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide). One area of focus is the development of combination therapies that can enhance the efficacy of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and overcome resistance to antiandrogen therapy. Another area of interest is the exploration of the drug's potential for the treatment of other cancers, such as breast and ovarian cancer, which also rely on the androgen receptor for growth and survival. Additional studies are also needed to better understand the mechanism of action of N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) and to identify biomarkers that can predict response to treatment.
科学的研究の応用
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) is a potent and selective inhibitor of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-methoxybenzamide) has been shown to be effective in preclinical studies and is currently in clinical trials for the treatment of castration-resistant prostate cancer. The drug has also been studied in combination with other therapies, such as chemotherapy and radiotherapy, to improve treatment outcomes.
特性
IUPAC Name |
N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O4/c1-35-21-9-3-17(4-10-21)27(33)31-25-13-7-19(15-23(25)29)20-8-14-26(24(30)16-20)32-28(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMRWUGSCDEDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-[3-chloro-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。